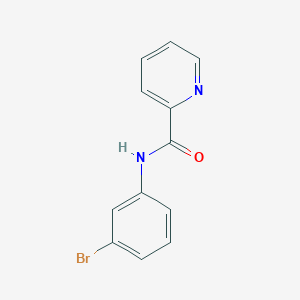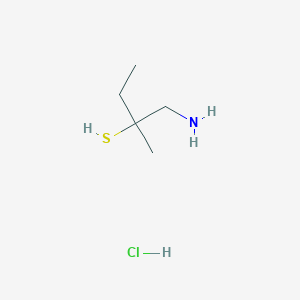![molecular formula C8H8O2 B14006975 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one CAS No. 78804-73-6](/img/structure/B14006975.png)
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidene-4-oxabicyclo[330]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a lactone ring fused to a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a lactone precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through hydrogenation.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical reactions .
類似化合物との比較
Similar Compounds
2-Oxabicyclo[3.3.0]oct-6-en-3-one: A similar compound with a different substitution pattern.
4-Bromo-4-methyl-2-oxabicyclo[3.3.0]oct-6-en-3-one: Another related compound with a bromine substituent.
Uniqueness
2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one is unique due to its methylene group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.
特性
CAS番号 |
78804-73-6 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC名 |
3-methylidene-4,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h2,4,6-7H,1,3H2 |
InChIキー |
YJZSCBNXFHQEHK-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CC=CC2OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



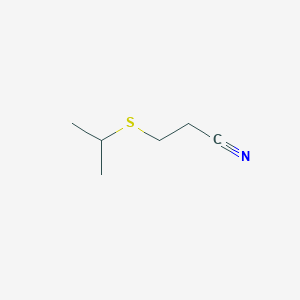
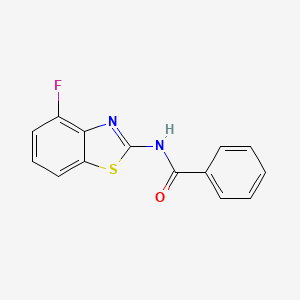
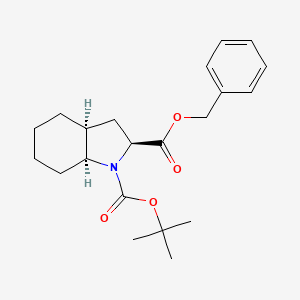

![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
